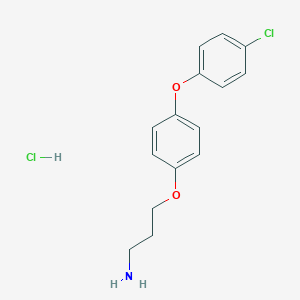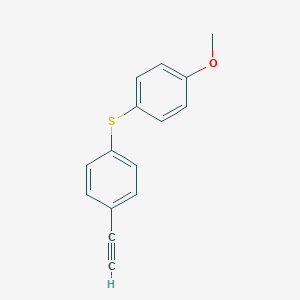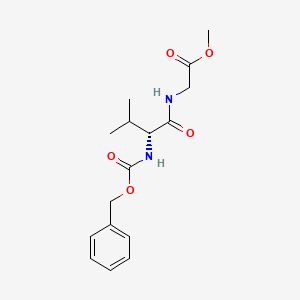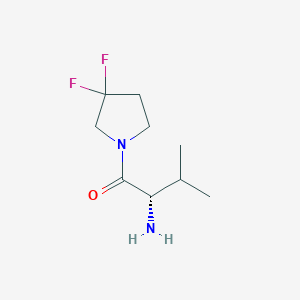
(R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one is a compound of interest in medicinal chemistry, particularly for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are used in the treatment of type 2 diabetes mellitus by prolonging the activity of incretin hormones, which help regulate blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluoro group: Fluorination reactions are employed to introduce the difluoro groups at the desired positions on the pyrrolidine ring.
Amination and methylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and difluoro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, particularly enzymes like DPP-IV.
Medicine: Its primary application is in the development of antidiabetic drugs due to its DPP-IV inhibitory activity.
Mecanismo De Acción
The mechanism of action of ®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). By inhibiting DPP-IV, the compound prevents the degradation of incretin hormones, thereby enhancing their activity and improving glycemic control in patients with type 2 diabetes . The molecular targets include the active site of DPP-IV, where the compound binds and inhibits the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Similar to sitagliptin, it inhibits DPP-IV and is used for glycemic control.
Saxagliptin: Another member of the DPP-IV inhibitor class with similar therapeutic effects.
Uniqueness
®-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific structural features, such as the difluoropyrrolidine moiety, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-IV inhibitors .
Propiedades
IUPAC Name |
(2R)-2-amino-1-(3,3-difluoropyrrolidin-1-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-6(2)7(12)8(14)13-4-3-9(10,11)5-13/h6-7H,3-5,12H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVWEQDCCOKTRT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CCC(C1)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Phenoxyphenyl)Oxy]Propylamine HCl](/img/structure/B8149772.png)


![tert-butyl (S)-2,2-dimethyl-4-[4-[[(trifluoromethyl)sulfonyl]oxy]benzyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B8149794.png)







